1-(azepan-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-17(23-10-6-1-2-7-11-23)13-26-19-16-12-22-24(18(16)20-14-21-19)15-8-4-3-5-9-15/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSHZPQRVMUNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(azepan-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl group and the azepane moiety. The final step involves the formation of the ethanone linkage. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(azepan-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the breakdown of the ethanone linkage.
Scientific Research Applications
1-(azepan-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Biological Activity
The compound 1-(azepan-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a member of the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and other fields.
The molecular formula of the compound is with a molecular weight of 388.5 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which contributes to its biological activity. The compound's IUPAC name is azepan-1-yl-(3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)methanone.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | azepan-1-yl-(3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)methanone |
| InChI Key | XVFUINIGFBQMMU-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG2 (liver cancer) . One notable compound from this class demonstrated dual inhibition of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM .
Case Study: Compound 5i
In a specific study involving analogs of the pyrazolo[3,4-d]pyrimidine scaffold, compound 5i was identified as a potent dual inhibitor of EGFR and VGFR2. It not only inhibited tumor growth in MCF-7 models but also induced apoptosis and suppressed cell migration . This showcases the potential of similar compounds in targeted cancer therapies.
The mechanism by which these compounds exert their effects often involves interaction with key signaling pathways in cancer cells. For example, molecular docking studies have shown that pyrazolo[3,4-d]pyrimidines can effectively bind to ATP-binding sites in kinases such as EGFR, leading to inhibition of downstream signaling pathways critical for cell proliferation .
Comparative Analysis
When comparing This compound to other related compounds, it is essential to consider its unique substituents which may enhance its binding affinity and selectivity towards specific targets compared to other pyrazolo derivatives.
| Compound | Target Activity | IC50 Range |
|---|---|---|
| 5i | Dual EGFR/VGFR2 Inhibitor | 0.3 - 24 µM |
| Pyrazolo[3,4-d]pyrimidine | CDK2 Inhibitor | Not specified |
| Other Pyrazolo Derivatives | Various (antiproliferative) | Variable |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives with Varied Substituents
Compound A : 1-{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-3-methyl-butan-1-one (EP 1 808 168 B1)
- Structural Differences: Replaces the sulfanyl-ethanone-azepane moiety with a piperidine-linked butanone and methanesulfonylphenyl group.
- Functional Impact : The methanesulfonyl group enhances solubility and pharmacokinetic stability, while the piperidine ring (6-membered) offers rigidity compared to azepane.
- Bioactivity : Piperidine derivatives often show higher metabolic stability but reduced flexibility in receptor interactions .
Compound B : 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
- Structural Differences: Lacks the pyrazolo[3,4-d]pyrimidine core but shares the ethanone linker.
Compound C : 1-(2-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethan-1-one (7c)
- Structural Differences : Incorporates a triazole ring and chlorophenyl group via an ether linkage.
- Functional Impact : The triazole enhances metabolic stability and π-π stacking interactions, while the ether linkage reduces electrophilicity compared to the sulfanyl group in the target compound .
Anticancer Activity
- The target compound’s sulfanyl group may act as a hydrogen bond acceptor, enhancing kinase inhibition (e.g., TRAP1) compared to oxygen-linked analogs like Compound C .
- Hydrazine Derivatives : 2-(3,4,5-Trimethoxybenzylidene)-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl) hydrazine (IC₅₀: 7.5 nM) outperforms azepane-containing analogs in mitochondrial targeting due to its benzylidene group .
Kinase Selectivity
Physicochemical and Pharmacokinetic Properties
Research Findings and Challenges
- Advantages of Azepane : Improved binding pocket accommodation in kinases due to ring flexibility .
- Limitations : Lower solubility than sulfonyl or oxygen-linked analogs, necessitating formulation optimization.
- Contradictions : While azepane derivatives are theorized to enhance bioactivity, some studies show piperidine analogs (e.g., Compound A) achieve higher plasma stability .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-(azepan-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions using reagents like thiourea or hydrazine derivatives under acidic conditions .
- Step 2: Introduction of the sulfanyl-ethanone linker via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and solvents like dimethylformamide (DMF) or toluene .
- Step 3: Coupling with the azepane ring using carbodiimide-based coupling agents at controlled temperatures (60–80°C) .
Critical Parameters:
- Purity Control: High-performance liquid chromatography (HPLC) is essential for monitoring intermediates and final product purity (>95%) .
- Yield Optimization: Reaction time and stoichiometric ratios (e.g., 1:1.2 for nucleophilic substitutions) significantly affect yields (typically 40–60%) .
Q. How can the structural integrity of the compound be validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and computational techniques:
- Nuclear Magnetic Resonance (NMR): Confirm the presence of the azepane (δ 1.4–1.8 ppm for cyclohexane protons) and pyrazolo[3,4-d]pyrimidine (δ 8.2–8.5 ppm for aromatic protons) moieties .
- Mass Spectrometry (MS): Verify the molecular ion peak at m/z 432.5 (calculated for C₂₀H₂₃N₅OS) .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, particularly for the sulfanyl-ethanone bridge .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Kinase Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given the pyrazolo[3,4-d]pyrimidine core's known kinase affinity .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM to determine IC₅₀ values .
- Solubility Assessment: Perform shake-flask method in PBS (pH 7.4) and DMSO to guide formulation for downstream assays .
Advanced Research Questions
Q. How can computational tools elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1E8). Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) and hydrophobic contacts with the azepane ring .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .
- QSAR Modeling: Corporate substituent effects (e.g., phenyl vs. methyl groups) on bioactivity using datasets from analogs in PubChem .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility: Validate IC₅₀ values across 3+ independent experiments using standardized protocols (e.g., CellTiter-Glo® for viability) .
- Off-Target Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler®) to identify non-specific interactions .
- Metabolic Stability Testing: Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Core Modifications: Replace the azepane with piperidine or morpholine rings to alter steric bulk and logP values .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance kinase binding affinity .
- Linker Optimization: Test methylene vs. ethylene bridges in the sulfanyl-ethanone moiety to improve solubility and bioavailability .
Table 1: SAR Trends for Key Derivatives
| Modification | Biological Impact | Reference |
|---|---|---|
| Azepane → Piperidine | Reduced cytotoxicity (IC₅₀ ↑ 30%) | |
| Phenyl → 4-CF₃-Phenyl | Improved kinase inhibition (IC₅₀ ↓ 50%) | |
| Sulfanyl → Oxo | Loss of activity (IC₅₀ > 100 µM) |
Q. What in vivo models are appropriate for evaluating therapeutic potential?
Methodological Answer:
- Xenograft Models: Administer 10–50 mg/kg (IP or oral) in nude mice bearing EGFR-driven tumors (e.g., A549 lung cancer) to assess tumor volume reduction .
- Pharmacokinetics (PK): Conduct LC-MS/MS plasma analysis to determine Cmax, T1/2, and bioavailability. Expect T1/2 ~4–6 hours due to hepatic clearance .
- Toxicity Profiling: Monitor liver enzymes (ALT/AST) and renal function (BUN) in repeat-dose studies (14–28 days) .
Q. How can analytical challenges in compound characterization be addressed?
Methodological Answer:
- Degradation Products: Use LC-MS/MS to identify hydrolytic byproducts (e.g., cleavage of the sulfanyl bridge under acidic conditions) .
- Polymorphism Screening: Perform differential scanning calorimetry (DSC) and PXRD to detect crystalline forms affecting solubility .
- Chiral Purity: Employ chiral HPLC with amylose columns to resolve enantiomers if asymmetric centers are introduced during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
